molecular formula C17H21FN4O3 B2587357 ethyl 4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate CAS No. 2034584-23-9

ethyl 4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate

Cat. No. B2587357
CAS RN: 2034584-23-9
M. Wt: 348.378
InChI Key: GSISIPOURYKOQY-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H21FN4O3 and its molecular weight is 348.378. The purity is usually 95%.
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Scientific Research Applications

Microwave-Assisted Synthesis and Biological Activities

  • Microwave-assisted synthesis of compounds containing penicillanic acid or cephalosporanic acid moieties, including related triazole derivatives, has been investigated for their antimicrobial, antilipase, and antiurease activities. Some compounds exhibited moderate to good antimicrobial activity against test microorganisms, with two compounds showing antiurease activity and four displaying antilipase activity (Başoğlu et al., 2013).

Design and Synthesis of GyrB Inhibitors

  • A series of thiazole-aminopiperidine hybrid analogues was synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. Among them, a specific compound demonstrated promising activity against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and was not cytotoxic at tested concentrations (Jeankumar et al., 2013).

Mannich Reaction and Antimicrobial Activity

  • The Mannich reaction was employed to synthesize new 1,2,4-triazol-3-one derivatives, revealing that the Mannich bases exhibited good activity against the test microorganisms compared with ampicillin (Fandaklı et al., 2012).

Synthesis and Anticancer Agents Evaluation

  • Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Certain derivatives exhibited strong anticancer activity in vitro, suggesting potential for further therapeutic development (Rehman et al., 2018).

properties

IUPAC Name

ethyl 4-[[4-(2-fluorophenyl)-5-oxo-1H-1,2,4-triazol-3-yl]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3/c1-2-25-17(24)21-9-7-12(8-10-21)11-15-19-20-16(23)22(15)14-6-4-3-5-13(14)18/h3-6,12H,2,7-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSISIPOURYKOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)CC2=NNC(=O)N2C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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